1,4-Naphthalenedione, 2-acetyl-3-(phenylamino)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Naphthalenedione, 2-acetyl-3-(phenylamino)- is a derivative of 1,4-naphthoquinone. This compound is known for its diverse chemical properties and potential applications in various fields such as chemistry, biology, and medicine. It is characterized by the presence of a naphthoquinone core with an acetyl group at the 2-position and a phenylamino group at the 3-position.
Preparation Methods
The synthesis of 1,4-Naphthalenedione, 2-acetyl-3-(phenylamino)- typically involves the reaction of 1,4-naphthoquinone with an appropriate acetylating agent and a phenylamine derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and may require catalysts to facilitate the reaction. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound .
Chemical Reactions Analysis
1,4-Naphthalenedione, 2-acetyl-3-(phenylamino)- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different quinone derivatives.
Reduction: Reduction reactions can convert the quinone structure to hydroquinone derivatives.
Substitution: The compound can undergo substitution reactions where the phenylamino or acetyl groups are replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1,4-Naphthalenedione, 2-acetyl-3-(phenylamino)- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.
Biology: The compound exhibits biological activity and is studied for its potential use as an antimicrobial and anticancer agent.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,4-Naphthalenedione, 2-acetyl-3-(phenylamino)- involves its interaction with cellular components. The compound can generate reactive oxygen species (ROS) that induce oxidative stress in cells. This oxidative stress can lead to cell damage and apoptosis, making it a potential candidate for anticancer therapy. The molecular targets and pathways involved include the inhibition of key enzymes and disruption of cellular redox balance .
Comparison with Similar Compounds
1,4-Naphthalenedione, 2-acetyl-3-(phenylamino)- can be compared with other similar compounds such as:
2-Phenylamino-3-acyl-1,4-naphthoquinones: These compounds also exhibit anticancer properties and are studied for their potential therapeutic applications.
1,4-Naphthoquinone derivatives: These compounds share a similar core structure and are used in various chemical and biological applications.
The uniqueness of 1,4-Naphthalenedione, 2-acetyl-3-(phenylamino)- lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
CAS No. |
61416-92-0 |
---|---|
Molecular Formula |
C18H13NO3 |
Molecular Weight |
291.3 g/mol |
IUPAC Name |
3-acetyl-4-hydroxy-2-phenyliminonaphthalen-1-one |
InChI |
InChI=1S/C18H13NO3/c1-11(20)15-16(19-12-7-3-2-4-8-12)18(22)14-10-6-5-9-13(14)17(15)21/h2-10,21H,1H3 |
InChI Key |
CUNHCHPHDOBUDM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C2=CC=CC=C2C(=O)C1=NC3=CC=CC=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.